Spectroscopic and Synthetic Profile of 3-Chloro-1H-pyrazolo[3,4-b]pyridine: A Technical Guide
Spectroscopic and Synthetic Profile of 3-Chloro-1H-pyrazolo[3,4-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for the heterocyclic compound 3-Chloro-1H-pyrazolo[3,4-b]pyridine. This information is critical for its application in medicinal chemistry and drug development, where the pyrazolo[3,4-b]pyridine scaffold is a key pharmacophore.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Chloro-1H-pyrazolo[3,4-b]pyridine
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | 8.20 - 8.40 | dd | J = 4.5, 1.5 |
| H5 | 7.20 - 7.40 | dd | J = 8.0, 4.5 |
| H6 | 8.60 - 8.80 | dd | J = 8.0, 1.5 |
| NH | 12.0 - 13.0 | br s | - |
Note: Predicted values are based on spectral data of substituted pyrazolo[3,4-b]pyridine derivatives and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Chloro-1H-pyrazolo[3,4-b]pyridine
| Carbon | Chemical Shift (δ, ppm) |
| C3 | 140 - 145 |
| C3a | 115 - 120 |
| C4 | 150 - 155 |
| C5 | 120 - 125 |
| C6 | 130 - 135 |
| C7a | 145 - 150 |
Note: Predicted values are based on spectral data of substituted pyrazolo[3,4-b]pyridine derivatives and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For 3-Chloro-1H-pyrazolo[3,4-b]pyridine (C₆H₄ClN₃), the expected molecular ion peaks would correspond to its isotopic masses.
Table 3: Expected Mass Spectrometry Data for 3-Chloro-1H-pyrazolo[3,4-b]pyridine
| Ion | m/z (relative intensity) |
| [M]⁺ (with ³⁵Cl) | 153 |
| [M]⁺ (with ³⁷Cl) | 155 (approx. 32% of [M]⁺ with ³⁵Cl) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 4: Expected Infrared (IR) Absorption Bands for 3-Chloro-1H-pyrazolo[3,4-b]pyridine
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3100 - 3300 | Medium-Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=N stretch | 1620 - 1650 | Medium-Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong |
| C-Cl stretch | 600 - 800 | Strong |
Experimental Protocols
The synthesis of the pyrazolo[3,4-b]pyridine core can be achieved through several established synthetic routes. A common and effective method involves the condensation of a substituted aminopyrazole with a suitable dicarbonyl compound or its equivalent, followed by cyclization.
General Synthetic Protocol for Pyrazolo[3,4-b]pyridines
A widely employed synthetic strategy for the pyrazolo[3,4-b]pyridine scaffold involves the reaction of 3-amino-1H-pyrazole with a 1,3-dicarbonyl compound, followed by a cyclization step. For the synthesis of a chloro-substituted derivative, a common precursor is a chloropyridine derivative which undergoes cyclization to form the pyrazole ring.
Synthesis of 3-Chloro-1H-pyrazolo[3,4-b]pyridine from 2,3-Dichloropyridine:
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Reaction of 2,3-dichloropyridine with hydrazine: 2,3-Dichloropyridine is reacted with hydrazine hydrate in a suitable solvent such as ethanol or n-butanol under reflux. This reaction leads to the formation of a hydrazinopyridine intermediate.
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Cyclization with a formylating agent: The resulting hydrazinopyridine is then cyclized using a formylating agent like triethyl orthoformate in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to construct the pyrazole ring.
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Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure 3-Chloro-1H-pyrazolo[3,4-b]pyridine.
General Protocol for Spectroscopic Analysis
NMR Spectroscopy:
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¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.
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The sample is dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃.
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Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry:
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Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.
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The sample is typically dissolved in a suitable solvent like methanol or acetonitrile.
IR Spectroscopy:
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IR spectra are recorded on an FTIR spectrometer.
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Samples can be prepared as KBr pellets or as a thin film.
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Absorbance is measured in wavenumbers (cm⁻¹).
Visualizations
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of 3-Chloro-1H-pyrazolo[3,4-b]pyridine.
Caption: Synthetic and characterization workflow.
This guide serves as a foundational resource for researchers working with 3-Chloro-1H-pyrazolo[3,4-b]pyridine. For specific applications, further optimization of the synthetic and analytical methods may be required.
